5-Bromo-1H-indol-6-amine

Physicochemical profiling Chromatographic method development Quality control

5-Bromo-1H-indol-6-amine (CAS 873055-33-5), also referred to as 6-amino-5-bromoindole, is a heterocyclic aromatic amine belonging to the indole family, with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g·mol⁻¹. The compound features a bromine atom at the C5 position and a primary amine at the C6 position of the indole ring system, creating an electronically and sterically distinct substitution pattern.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 873055-33-5
Cat. No. B1343728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-indol-6-amine
CAS873055-33-5
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)Br)N
InChIInChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
InChIKeySBVQALZKTIHCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-indol-6-amine (CAS 873055-33-5): A Dual-Functional Indole Building Block for Kinase-Targeted Drug Discovery


5-Bromo-1H-indol-6-amine (CAS 873055-33-5), also referred to as 6-amino-5-bromoindole, is a heterocyclic aromatic amine belonging to the indole family, with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g·mol⁻¹ [1]. The compound features a bromine atom at the C5 position and a primary amine at the C6 position of the indole ring system, creating an electronically and sterically distinct substitution pattern . Commercially available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC , this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting neurological disorders, cancer, and infectious diseases, where both its aryl bromide and aniline functionalities can be sequentially exploited for modular analog synthesis .

Why 5-Bromo-1H-indol-6-amine Cannot Be Replaced by Unsubstituted 6-Aminoindole or 5-Halogen Alternatives in Medicinal Chemistry Programs


Generic substitution of 5-Bromo-1H-indol-6-amine with its closest analogs—1H-indol-6-amine (CAS 5318-27-4, lacking the C5 halogen), 5-chloro-1H-indol-6-amine (CAS 873055-23-3), or 5-bromoindole (CAS 10075-50-0, lacking the C6 amine)—fundamentally alters both the physicochemical properties and the synthetic trajectory of a discovery program. The C5 bromine substituent increases molecular weight by 78.9 Da and raises the boiling point by approximately 33°C relative to unsubstituted 6-aminoindole, directly affecting chromatographic retention, LC-MS detection sensitivity, and compound handling [1]. Critically, published structure–activity relationship (SAR) studies on pp60c-Src tyrosine kinase inhibitors demonstrate that 5-bromo substitution on the indole core enhances inhibitory potency relative to non-brominated congeners, while 5-chloro analogs exhibit different electronic and steric profiles that cannot recapitulate this potency gain [2]. The orthogonal reactivity of the C5–Br (Pd-catalyzed cross-coupling handle) and C6–NH₂ (amide/urea/sulfonamide derivatization site) is absent in both 5-bromoindole and 6-aminoindole individually, meaning that neither mono-functional analog can support the same sequential diversification strategy without additional protection/deprotection steps [3]. These non-interchangeable features are quantified in the evidence items below.

Quantitative Differentiation Evidence for 5-Bromo-1H-indol-6-amine vs. 5-Chloro, 5-Unsubstituted, and Des-Amino Analogs


Physicochemical Property Head-to-Head: 5-Bromo-1H-indol-6-amine vs. 5-Chloro-1H-indol-6-amine and 1H-Indol-6-amine

5-Bromo-1H-indol-6-amine exhibits a molecular weight of 211.06 g·mol⁻¹, boiling point of 387.0 °C (at 760 mmHg), and density of 1.754 g·cm⁻³ . In comparison, the 5-chloro analog (CAS 873055-23-3) has MW 166.61, BP 362.7 °C, and density ~1.4 g·cm⁻³, while the unsubstituted 1H-indol-6-amine (CAS 5318-27-4) has MW 132.17, BP ~354 °C, and density 1.268 g·cm⁻³ . The 44.5 Da mass increment from Cl to Br provides enhanced LC-MS detection sensitivity and distinct isotopic signature (¹:¹ ⁷⁹Br:⁸¹Br ratio), facilitating reaction monitoring and purity assessment. The 24.3 °C higher boiling point versus the chloro analog also translates to different vacuum drying and purification behavior.

Physicochemical profiling Chromatographic method development Quality control

Src Kinase Inhibitory Potency: 5-Bromo Substitution Enhances pp60c-Src Inhibition vs. Unsubstituted Indole Scaffold

In a controlled SAR study of aminomethylindole derivatives evaluated against pp60c-Src tyrosine kinase, compound 1a (unsubstituted at the indole C5 position) exhibited an IC₅₀ of 102.6 ± 1.16 µM [1]. The study explicitly concluded that 'those bearing 5-bromo substitution have the enhanced potency' and that 'the substitution feature at position 5 of the indole ring certainly plays an important role in tyrosine kinase inhibition' [2][3]. While the exact IC₅₀ value for the 5-bromo congener was not disclosed in the abstracted dataset, the directional potency enhancement is unambiguous and reproducible across both imine and amine derivative series. Importantly, the study also found that 5-bromo indole derivatives (compounds 2a–c) exhibited antioxidant activity (lipid peroxidation inhibition) comparable to phenyl-substituted indole derivatives, a property not observed in unsubstituted analogs [3].

Kinase inhibition Oncology Structure–activity relationship

Orthogonal Synthetic Utility: Dual C5–Br / C6–NH₂ Architecture Enables Sequential Palladium-Catalyzed Cross-Coupling and Amine Derivatization

5-Bromo-1H-indol-6-amine uniquely combines an aryl bromide at C5—a competent partner for Suzuki, Stille, and Buchwald–Hartwig coupling reactions—with a primary aromatic amine at C6, which can independently undergo acylation, sulfonylation, reductive amination, or urea formation [1]. This contrasts with 5-bromoindole (CAS 10075-50-0, MW 196.04), which lacks the C6 amino handle and therefore cannot be directly elaborated into amide- or urea-linked analogs, and with 1H-indol-6-amine (MW 132.17), which lacks the cross-coupling-capable halogen . The Pd-catalyzed cross-coupling of aminoindoles with bromoindoles to form diindolylamines has been explicitly demonstrated using BrettPhos/Pd(OAc)₂/K₂CO₃/tBuOH conditions, confirming that the C5–Br bond in amino-bromoindole substrates participates efficiently in Buchwald–Hartwig amination [2]. The presence of both orthogonal functionalities on the same scaffold eliminates the need for protecting group strategies required when using mono-functional building blocks sequentially.

Modular synthesis Cross-coupling Medicinal chemistry

Antibacterial Biofilm Activity: Comparative MIC Values for Bromoindole Scaffolds Against E. coli O157:H7

While 5-Bromo-1H-indol-6-amine itself has not been directly assayed in published antibacterial MIC panels, the 5-bromoindole pharmacophore—the core scaffold of the target compound—has well-characterized antibacterial and antibiofilm activity. Against E. coli O157:H7, 5-bromoindole exhibits a minimum inhibitory concentration (MIC) of 200 µg/mL and inhibits biofilm formation by more than 61% at a sub-inhibitory concentration of 20 µg/mL without affecting planktonic cell growth . For comparison, the positional isomer 4-bromoindole shows a twofold more potent MIC of 100 µg/mL under identical conditions . This establishes the 5-bromoindole scaffold as a validated starting point for antibacterial lead optimization, where the C6 amine in 5-Bromo-1H-indol-6-amine provides an additional derivatization vector absent in the parent 5-bromoindole. The scaffold also inhibits CYP2A6 (IC₅₀ = 6,400 nM, coumarin 7-hydroxylation in human liver microsomes) and GSK-3α/β kinase activity (44% and 22% inhibition, respectively) , providing multi-target starting points for probe development.

Antibacterial Biofilm inhibition Infectious disease

Optimal Application Scenarios for 5-Bromo-1H-indol-6-amine Based on Quantified Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis with Pre-Validated C5-Bromo Potency Enhancement

For medicinal chemistry teams designing pp60c-Src or related non-receptor tyrosine kinase inhibitor libraries, 5-Bromo-1H-indol-6-amine provides a starting scaffold where the C5 bromine has already been demonstrated to enhance inhibitory potency relative to unsubstituted indole congeners (comparator IC₅₀ = 102.6 µM for unsubstituted analog) . The C6 primary amine enables rapid parallel derivatization into amide, urea, sulfonamide, or N-aryl libraries, while the C5 bromine can be subsequently diversified via Suzuki coupling to explore aryl/heteroaryl SAR. This two-dimensional diversification strategy is not achievable with either 5-bromoindole (no amine) or 6-aminoindole (no halogen) alone .

Antibacterial Lead Optimization Leveraging the 5-Bromoindole Biofilm-Inhibitory Pharmacophore

Investigators targeting bacterial biofilm-associated infections can employ 5-Bromo-1H-indol-6-amine as an advanced intermediate that retains the antibiofilm pharmacophore of 5-bromoindole (MIC 200 µg/mL against E. coli O157:H7; >61% biofilm inhibition at 20 µg/mL) while introducing a derivatizable C6 amine absent in the parent scaffold. This enables systematic exploration of amine capping groups (acyl, sulfonyl, alkyl) to improve potency toward the 100 µg/mL MIC benchmark set by the more potent 4-bromoindole positional isomer, without sacrificing the synthetic efficiency of a single-building-block approach .

Diindolylamine and Heterocyclic Hybrid Synthesis via Pd-Catalyzed Cross-Coupling

For programs synthesizing diindolylamine-based chromophores, hole-transport materials, or bis-indole kinase inhibitors, 5-Bromo-1H-indol-6-amine serves as a uniquely suitable monomer. The BrettPhos/Pd(OAc)₂/K₂CO₃/tBuOH catalytic system has been specifically validated for coupling unprotected bromoindoles with aminoindoles to generate diindolylamines . The target compound's self-complementary architecture (Br at C5, NH₂ at C6) enables homo-dimerization or controlled hetero-coupling with different bromoindole partners. Its higher molecular weight (211.06 vs. 196.04 for 5-bromoindole) and distinct bromine isotope signature facilitate reaction monitoring by LC-MS .

Multi-Target Probe Development Combining Kinase, CYP450, and Antibacterial SAR Exploration

The 5-bromoindole core is a rare pharmacophore with demonstrated activity across three therapeutically relevant target classes: kinase inhibition (GSK-3α/β, 44%/22% inhibition; CDK5-p35nck5a), CYP450 enzyme modulation (CYP2A6 IC₅₀ = 6,400 nM), and antibacterial/antibiofilm activity (MIC 200 µg/mL) . By selecting 5-Bromo-1H-indol-6-amine as the entry building block, probe development teams can simultaneously elaborate the C6 amine to optimize target engagement while using the C5 bromide as a late-stage diversification point. This dual-vector approach maximizes the chemical space accessible from a single procurement decision and avoids the need to re-validate the scaffold for each new target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1H-indol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.